Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic organic compound characterized by a thieno[2,3-c]pyridine core substituted with a 1,3-dioxoisoindolin-2-yl acetamido group, an ethyl substituent at position 6, and an ethyl ester at position 2. The hydrochloride salt enhances its stability and solubility for pharmaceutical or chemical applications.
Properties
IUPAC Name |
ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S.ClH/c1-3-24-10-9-15-16(11-24)31-19(18(15)22(29)30-4-2)23-17(26)12-25-20(27)13-7-5-6-8-14(13)21(25)28;/h5-8H,3-4,9-12H2,1-2H3,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVRTPKUHFBDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of N-isoindoline-1,3-dione, a class of compounds that have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis. .
Mode of Action
As a derivative of N-isoindoline-1,3-dione, it may share similar chemical reactivity and potential applications.
Biochemical Pathways
N-isoindoline-1,3-dione derivatives have shown diverse chemical reactivity and promising applications, suggesting that they may affect multiple biochemical pathways.
Result of Action
Some N-isoindoline-1,3-dione derivatives have shown potential therapeutic effects, suggesting that this compound may also have beneficial effects at the molecular and cellular level.
Biological Activity
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential therapeutic applications. Its structure suggests a multifaceted biological activity profile that warrants detailed exploration. This article synthesizes existing research findings regarding its biological activities, including potential anti-cancer and antiviral properties.
The compound's molecular formula is , with a molecular weight of 478.0 g/mol. The structure includes various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN3O5S |
| Molecular Weight | 478.0 g/mol |
| CAS Number | 1330347-76-6 |
| Chemical Structure | Structure |
Biological Activity Overview
Research into the biological activities of this compound indicates several areas of interest:
2. Anticancer Potential
The compound's thieno[2,3-c]pyridine moiety is associated with various anticancer activities. Research has indicated that derivatives of this class can inhibit specific kinases involved in cancer progression. For example, compounds targeting cyclin-dependent kinases (CDKs) have shown promise in preclinical models . The mechanism often involves inducing apoptosis in cancer cells and inhibiting cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound.
Study 1: Antiviral Efficacy
A study focused on nucleoside analogues similar to this compound reported an EC50 value of 7.8 nM against HBV for a related prodrug . While direct data for the target compound is lacking, the findings suggest that modifications to the core structure could yield potent antiviral agents.
Study 2: Anticancer Activity
Research on thieno[2,3-c]pyridine derivatives demonstrated significant inhibition of cancer cell lines at nanomolar concentrations. For example, a related compound displayed an IC50 value of approximately 0.15 µM against specific cancer types . These findings indicate that further exploration into the anticancer properties of this compound is warranted.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of tetrahydrothieno[2,3-c]pyridine derivatives with variations in substituents at positions 2, 3, and 4. Key structural analogs include:
Substituent Impact :
- Position 2 : The 1,3-dioxoisoindolin-2-yl acetamido group enhances hydrogen-bonding capacity, which may influence receptor binding in biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
